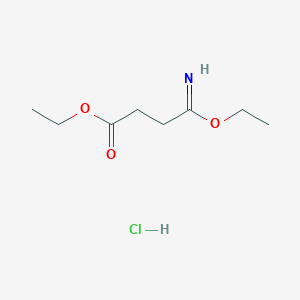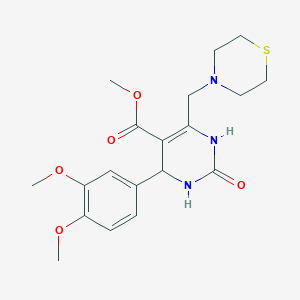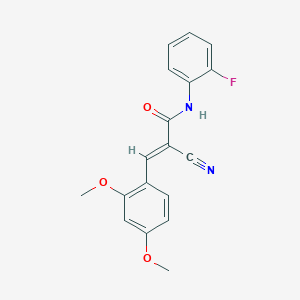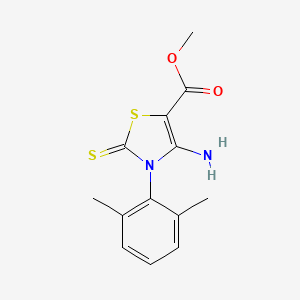
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethoxy-4-iminobutanoate hydrochloride is a chemical compound with the CAS Number: 90205-55-3 . It has a molecular weight of 209.67 . The IUPAC name for this compound is ethyl 4-amino-4-ethoxybut-3-enoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO3.ClH/c1-3-11-7(9)5-6-8(10)12-4-2;/h5H,3-4,6,9H2,1-2H3;1H . Physical and Chemical Properties Analysis
This compound is a powder . It has a melting point of 89-90°C .Scientific Research Applications
Biosynthesis and Biocatalysis
Research highlights the importance of Ethyl 4-ethoxy-4-iminobutanoate hydrochloride and its derivatives in the biosynthesis of optically pure compounds. For example, Ethyl (S)-4-chloro-3-hydroxybutanoate ester is a precursor of enantiopure intermediates used for producing chiral drugs, such as statins. Biocatalysis offers advantages such as low cost, mild reaction conditions, and high enantioselectivity. Novel carbonyl reductases have been discovered for the industrial production of these intermediates with high enantiomeric excess (Q. Ye, P. Ouyang, & Hanjie Ying, 2011).
Chemical Synthesis
The compound and its analogs serve as key intermediates in the synthesis of various bioactive molecules. For instance, Ethyl (R)-4-Chloro-3-hydroxybutanoate was synthesized using whole recombinant cells of Escherichia coli, demonstrating the compound's role in producing enantiopure chemicals (Hiroaki Yamamoto, A. Matsuyama, & Yoshinori Kobayashi, 2002).
Enantioselective Reduction
Microbial and enzymatic systems have been extensively studied for the enantioselective reduction of related esters to produce optically active intermediates. These processes are crucial for the pharmaceutical industry, enabling the synthesis of high-value chiral drugs. For example, the microbial reduction of Ethyl 4-chloro-3-oxobutanoate to Ethyl (S)-4-chloro-3-hydroxybutanoate using Aureobasidium pullulans in an aqueous/ionic liquid biphase system showed high conversion and enantiomeric excess, underscoring the potential for biocatalysis in green chemistry (Fan Zhang, Y. Ni, Zhi-hao Sun, P. Zheng, Wenqing Lin, Po Zhu, & N. Ju, 2008).
Synthesis of Chiral Building Blocks
The compound's derivatives are pivotal in synthesizing chiral building blocks for drugs. For instance, the synthesis of optically pure Ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes illustrates the compound's role in producing enantiopure pharmaceutical intermediates with 100% enantiomeric excess (N. Kizaki, Y. Yasohara, J. Hasegawa, M. Wada, M. Kataoka, & S. Shimizu, 2001).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-ethoxy-4-iminobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-3-11-7(9)5-6-8(10)12-4-2;/h9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJVDDDKGNFQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCC(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-methoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2562900.png)
![1-(4-bromophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562901.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)
![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)

![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)


![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)
